VVZ-149 was developed using Vivozon's multi-target drug development platform, which emphasizes therapeutic efficacy over mere target reactivity. This platform utilizes a bait-target approach to identify compounds that can synergistically enhance therapeutic effects by acting on multiple targets simultaneously. The development of VVZ-149 highlights the potential for innovative analgesics that can address the inadequacies of traditional opioid therapies in managing postoperative pain .
The synthesis of VVZ-149 involves complex organic chemistry techniques that focus on creating a compound with multiple pharmacological targets. While specific details about the synthetic pathway have not been extensively published, the general approach includes:
The molecular formula of VVZ-149 is , with a molar mass of approximately 394.512 g/mol. Its structural characteristics include:
The structural representation can be visualized using chemical drawing software or databases such as PubChem, where the compound’s three-dimensional model can be analyzed for its binding interactions.
VVZ-149 undergoes various chemical interactions that are crucial for its pharmacological activity:
VVZ-149 operates through a multi-faceted mechanism:
VVZ-149 is characterized by:
Key chemical properties include:
VVZ-149 is primarily being investigated for its applications in:
The global analgesic market, valued at over $60 billion, represents a critical therapeutic area with persistent unmet needs, particularly concerning the safety limitations of existing drug classes. Opioid analgesics, while potent, carry significant risks of respiratory depression, nausea, addiction, and tolerance, alongside the potential for persistent use following surgical exposure [5] [8]. Nonsteroidal anti-inflammatory drugs (NSAIDs) suffer from mechanism-based gastrointestinal toxicity and insufficient efficacy for moderate-to-severe pain [5] [8]. These limitations are clinically consequential in postoperative settings, where approximately 60–75% of patients experience moderate-to-severe acute pain despite current multimodal strategies [8]. The therapeutic gap is especially pronounced in patients undergoing procedures like laparoscopic colectomy, where inadequate pain control contributes to 24.6–48.3% of postoperative morbidity and can delay recovery milestones [8]. This landscape has driven intensive research into non-opioid, non-NSAID alternatives with improved safety profiles and novel mechanisms capable of addressing complex pain pathophysiology without impairing immediate surgical recovery.
Traditional single-target analgesic development has faced high failure rates in clinical translation, partly due to the redundant and parallel pathways involved in nociceptive processing. The multitarget therapeutic approach recognizes that pain transmission and modulation involve integrated networks of receptors, transporters, and signaling cascades within both the peripheral and central nervous systems [7]. Glycine, the primary inhibitory neurotransmitter in the spinal dorsal horn, regulates pain signal transmission via glycinergic interneurons; its reuptake by glycine transporter type 2 (GlyT2) terminates this inhibition, thereby facilitating nociceptive signaling [5] [7]. Concurrently, serotonin receptor 2A (5HT2A) activation in peripheral nociceptive terminals and spinal dorsal horn amplifies pain sensitivity through descending facilitatory tracts [5] [7].
Table 1: Key Molecular Targets in Pain Pathways Relevant to VVZ-149
Target | Biological Role in Pain | Consequence of Inhibition |
---|---|---|
GlyT2 | Glycine reuptake in spinal cord | ↑ Glycine-mediated inhibitory neurotransmission, ↓ pain signal transmission |
5HT2A Receptor | Peripheral & central sensitization | ↓ Nociceptor activation, ↓ descending facilitation |
P2X3 Receptor (secondary) | ATP-mediated nociception | ↓ Peripheral inflammatory pain signaling |
Simultaneously targeting GlyT2 and 5HT2A offers complementary mechanisms: GlyT2 inhibition enhances endogenous glycinergic inhibition in the spinal cord, while 5HT2A blockade reduces peripheral sensitization and central facilitation [5] [7] [10]. This dual strategy leverages potential synergistic or additive effects, theoretically providing broader efficacy across pain types compared to selective agents. Vivozon’s proprietary "bait-target" approach systematically identified optimal target pairs, with GlyT2 inhibition serving as the foundational "bait" mechanism, followed by identification of 5HT2A antagonism as the ideal synergistic partner [7]. This methodology represents a paradigm shift from target-centric to efficacy-centric drug discovery, utilizing phenotypic screening in ex vivo tissue models to confirm physiological antinociceptive effects prior to in vivo validation [7].
VVZ-149 (INN: opiranserin) is a first-in-class, small-molecule benzamide derivative rationally designed as a dual GlyT2 and 5HT2A antagonist. It exhibits moderate potency with IC₅₀ values of 0.86 μM against GlyT2 and 1.3 μM against 5HT2A, along with secondary activity at the purinergic P2X3 receptor (IC₅₀ = 0.87 μM), which mediates ATP-evoked nociceptive signaling [4] [9] [10]. The compound emerged from Vivozon’s multi-target drug discovery platform, which integrated ex vivo electrophysiological screening in pain-relevant neural tissues with in vivo pharmacokinetic/pharmacodynamic (PK/PD) correlation analyses in rodent models of neuropathic, inflammatory, and postoperative pain [5] [7]. Preclinical studies demonstrated dose-dependent anti-allodynic effects comparable to morphine (3 mg/kg) or gabapentin, without significant sedation or motor impairment at therapeutic doses [8] [9].
Table 2: VVZ-149 Pharmacological Profile and Development Status
Parameter | Characteristics | Source/Model |
---|---|---|
Molecular Class | Benzamide derivative | Synthetic organic |
Primary Mechanisms | GlyT2 inhibition (IC₅₀: 0.86 µM), 5HT2A antagonism (IC₅₀: 1.3 µM) | In vitro assays |
Secondary Mechanism | P2X3 receptor antagonism (IC₅₀: 0.87 µM) | Rat P2X3 receptor |
Development Stage | Phase 3 completed (injectable); Preclinical (oral) | NCT05764525; KDDF-201506-05 |
Therapeutic Indication | Moderate-to-severe postoperative pain | Laparoscopic/robotic surgeries |
Key Differentiator | Non-opioid, non-NSAID multitarget analgesic | First-in-class mechanism |
Clinical development progressed rapidly following favorable first-in-human studies demonstrating linear pharmacokinetics and tolerability after intravenous infusion in healthy volunteers [3]. Proof-of-concept trials in patients undergoing laparoscopic colorectal surgery (NCT02844725) and gastrectomy revealed consistent trends: VVZ-149 infusion (over 8–10 hours) yielded statistically significant reductions in pain intensity within the first 4–8 hours post-surgery and decreased 24-hour opioid consumption by 29.5–34.2% compared to placebo [1] [2]. Notably, a pivotal Phase 3 trial in laparoscopic colectomy (NCT05764525) confirmed superior analgesia and a 40.1% reduction in opioid consumption over 24 hours versus placebo, establishing clinical viability [8]. A critical translational insight emerged from subgroup analyses: patients exhibiting high preoperative negative affect (anxiety, depression, pain catastrophizing)—a population typically requiring 23% more opioids—derived greater benefit from VVZ-149, with 40% lower opioid use postoperatively [1] [8]. This suggests a specific role in modulating the affective-emotional components of pain, potentially mediated via limbic 5HT2A and spinal GlyT2 interactions.
The therapeutic scope continues to expand, with an oral formulation in preclinical development for chronic pain conditions, including neuropathic pain and migraine [5]. Following successful Phase 3 results, VVZ-149 injections received approval in South Korea in December 2024 for postoperative pain management, marking a significant milestone in non-opioid analgesic development [10].
Table 3: Clinically Documented Efficacy Outcomes of VVZ-149 in Postoperative Pain
Clinical Trial (Population) | Pain Intensity Reduction vs. Placebo | Opioid Consumption Reduction (24h) | Key Subgroup Findings |
---|---|---|---|
Phase 2 (Laparoscopic Colorectal Surgery) | Non-significant trend (first 8h) | 34.2% | 40% reduction in high negative affect patients |
Phase 2 (Laparoscopic/Robotic Gastrectomy) | Significant at 4h post-emergence (P<0.05) | 29.5% | 32.6% reduction in early-rescue subgroup |
Phase 3 (Laparoscopic Colectomy) | Significantly lower at all timepoints (P<0.01) | 40.1% | Consistent benefit across subgroups; NNT=4.2 |
Interactive Table: VVZ-149 Molecular Targets and Clinical Outcomes
Parameter | Preclinical Data | Clinical Evidence |
---|---|---|
GlyT2 Inhibition | IC₅₀: 0.86 µM; ↑ spinal glycine → ↓ pain transmission | Correlates with reduced pain sensitivity in affective components |
5HT2A Antagonism | IC₅₀: 1.3 µM; ↓ peripheral & central sensitization | Greater efficacy in high negative affect patients |
P2X3 Antagonism | IC₅₀: 0.87 µM; ↓ ATP-evoked nociception | Contribution to visceral analgesia under investigation |
Overall Analgesia | Comparable to morphine in rodent models | 29.5–40.1% opioid reduction; significant pain score improvements |
Compounds Mentioned:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2